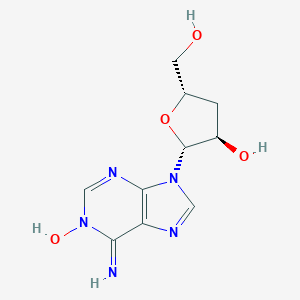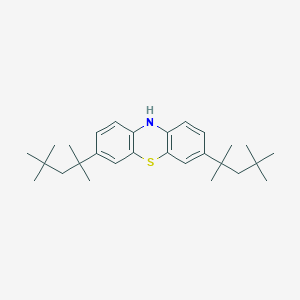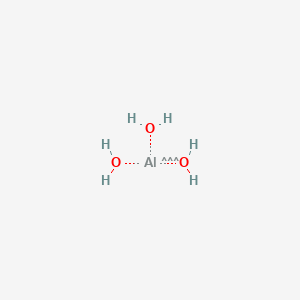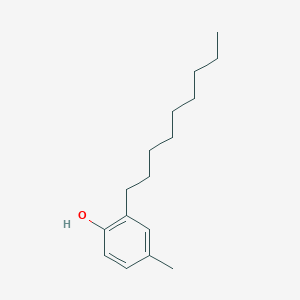
4-methyl-2-nonylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-nonylphenol is an organic compound with the molecular formula C16H26O. It is a type of alkylphenol, specifically a nonylphenol, which is characterized by the presence of a nonyl group attached to the phenol ring. This compound is known for its use in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-methyl-2-nonylphenol can be synthesized through the alkylation of phenol with nonene in the presence of an acid catalyst. The reaction typically involves the following steps:
Alkylation Reaction: Phenol reacts with nonene (a nine-carbon alkene) in the presence of an acid catalyst such as sulfuric acid or phosphoric acid.
Reaction Conditions: The reaction is carried out at elevated temperatures, usually between 100-150°C, to facilitate the alkylation process.
Industrial Production Methods: In industrial settings, the production of phenol, 4-methyl-2-nonyl- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the phenol and nonene. The use of solid acid catalysts, such as zeolites, is also common to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 4-methyl-2-nonylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Electrophilic Aromatic Substitution: The phenolic ring is highly reactive towards electrophilic substitution reactions due to the activating effect of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Electrophilic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Electrophilic Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
4-methyl-2-nonylphenol has several applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential endocrine-disrupting effects.
Medicine: Investigated for its antimicrobial properties.
Industry: Utilized in the production of surfactants, resins, and plasticizers.
Mechanism of Action
The mechanism of action of phenol, 4-methyl-2-nonyl- involves its interaction with biological systems, particularly its ability to mimic estrogen. This compound can bind to estrogen receptors, disrupting normal hormonal functions. It affects various molecular targets and pathways, including the hypothalamic-pituitary-gonadal axis, leading to altered reproductive and developmental processes.
Comparison with Similar Compounds
4-methyl-2-nonylphenol is compared with other alkylphenols such as:
- Phenol, 4-nonyl-
- Phenol, 4-methyl-2-octyl-
- Phenol, 4-methyl-2-decyl-
Uniqueness: this compound is unique due to its specific nonyl group, which imparts distinct chemical and physical properties. Its longer alkyl chain compared to other alkylphenols results in different solubility, reactivity, and biological effects.
Properties
CAS No. |
13207-27-7 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
4-methyl-2-nonylphenol |
InChI |
InChI=1S/C16H26O/c1-3-4-5-6-7-8-9-10-15-13-14(2)11-12-16(15)17/h11-13,17H,3-10H2,1-2H3 |
InChI Key |
OILMLWAZYNVPMG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=C(C=CC(=C1)C)O |
Canonical SMILES |
CCCCCCCCCC1=C(C=CC(=C1)C)O |
Key on ui other cas no. |
13207-27-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



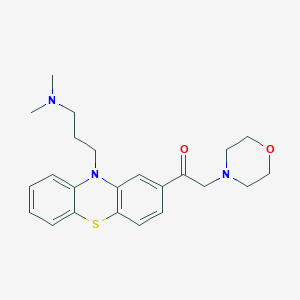
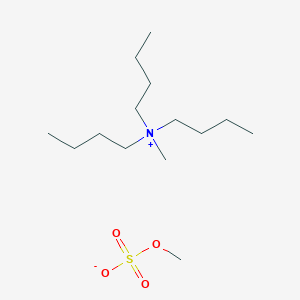
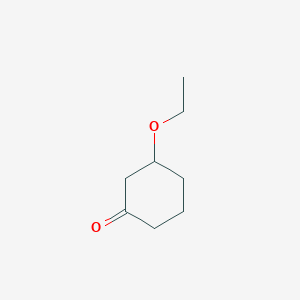

![[1,1'-Biphenyl]-2-carbonyl chloride](/img/structure/B82120.png)

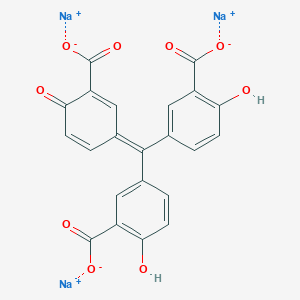
![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)
